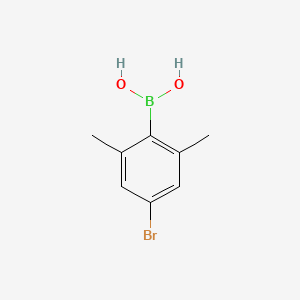

(4-Bromo-2,6-dimethylphenyl)boronic acid

Description

BenchChem offers high-quality (4-Bromo-2,6-dimethylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2,6-dimethylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYKUMRPICACAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)boronic acid

Introduction: The Strategic Utility of Sterically Hindered Boronic Acids in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, arylboronic acids stand as indispensable building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (4-Bromo-2,6-dimethylphenyl)boronic acid, identified by CAS Number 1160561-24-9 , has emerged as a reagent of significant interest.[1][2] Its unique structural feature—the presence of two methyl groups ortho to the boronic acid moiety—imparts considerable steric hindrance. This steric shielding is not a liability; rather, it is a strategic element that can be exploited to control reactivity and achieve selective transformations in complex molecular architectures. This guide provides an in-depth technical overview of (4-Bromo-2,6-dimethylphenyl)boronic acid, from its fundamental properties and synthesis to its application in the powerful Suzuki-Miyaura cross-coupling reaction, tailored for researchers, chemists, and drug development professionals.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. (4-Bromo-2,6-dimethylphenyl)boronic acid is a solid at room temperature with properties that make it amenable to a variety of common organic solvents.

Key Properties Overview

The key computed and predicted physicochemical properties of (4-Bromo-2,6-dimethylphenyl)boronic acid are summarized in the table below. These parameters are crucial for predicting its behavior in reaction mixtures, understanding its solubility, and developing appropriate purification methods.

| Property | Value | Source |

| CAS Number | 1160561-24-9 | [1][2] |

| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |

| Molecular Weight | 228.88 g/mol | [2] |

| Exact Mass | 227.99572 u | [2] |

| Boiling Point (Predicted) | 346.7 ± 52.0 °C | [2] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Structural Rationale and Stability

The ortho-dimethyl substitution pattern is the defining feature of this molecule. This steric hindrance around the boronic acid group can influence its reactivity in cross-coupling reactions, potentially requiring more robust catalytic systems or harsher reaction conditions compared to unhindered analogues.[3][4] However, this steric bulk can also enhance the stability of the boronic acid. Boronic acids are known to be susceptible to side reactions like protodeboronation, especially under harsh conditions. The steric shielding provided by the methyl groups can mitigate such degradation pathways. Furthermore, like many boronic acids, it can exist as a mixture with its trimeric anhydride form, the boroxine.[5] The equilibrium between the monomeric acid and the trimeric boroxine is influenced by the presence of water.

Part 2: Synthesis and Purification

The preparation of arylboronic acids often relies on the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a boron electrophile. A common and effective strategy for synthesizing (4-Bromo-2,6-dimethylphenyl)boronic acid involves a lithium-halogen exchange followed by borylation.[6]

Recommended Synthetic Protocol: Lithiation-Borylation

This protocol is adapted from established procedures for structurally similar compounds and represents a robust method for laboratory-scale synthesis.[6] The starting material, 1,4-dibromo-2,6-dimethylbenzene, can be prepared via bromination of 1,3-dimethylbenzene (m-xylene).

Step 1: Preparation of the Aryllithium Intermediate The core of this synthesis is the selective bromine-lithium exchange at the 4-position. This is achieved by treating 1,4-dibromo-2,6-dimethylbenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures. The low temperature is critical to prevent side reactions and ensure kinetic control of the lithiation.

Step 2: Borylation and Hydrolysis The generated aryllithium species is a potent nucleophile that is immediately quenched with a trialkyl borate, typically triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.

Detailed Experimental Protocol:

-

Materials: 1,4-dibromo-2,6-dimethylbenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Triisopropyl borate, 2 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1,4-dibromo-2,6-dimethylbenzene (1.0 eq) in anhydrous THF in the reaction flask.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours until a clear aqueous layer is formed.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality in Experimental Design

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The use of flame-dried glassware and anhydrous solvents is non-negotiable to prevent quenching of the n-BuLi and the aryllithium intermediate.

-

Low Temperature (-78 °C): This temperature is crucial for several reasons. It ensures the kinetic regioselectivity of the lithium-halogen exchange and prevents side reactions such as the reaction of n-BuLi with the solvent (THF) or unwanted fragmentation pathways.

-

Acidic Work-up: The hydrolysis of the boronate ester to the boronic acid is facilitated by acidic conditions.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The premier application for (4-Bromo-2,6-dimethylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7]

The Catalytic Cycle

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (4-Bromo-2,6-dimethylphenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Materials: (4-Bromo-2,6-dimethylphenyl)boronic acid (1.2 eq), Aryl bromide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).

-

Apparatus: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate.

Procedure:

-

Setup: To the Schlenk flask, add the aryl bromide, (4-Bromo-2,6-dimethylphenyl)boronic acid, the base, and the palladium catalyst.

-

Inerting: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Part 4: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are essential when working with (4-Bromo-2,6-dimethylphenyl)boronic acid. The primary hazards are related to skin and eye irritation.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

-

Skin Protection: Wear impervious, flame-resistant clothing and chemically resistant gloves (e.g., nitrile).[1]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[1]

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]

-

First Aid Measures

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell.[1]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere for long-term storage to prevent degradation. Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the material and its container at a licensed chemical destruction plant. Do not discharge into sewer systems.[1]

Toxicological Information: Detailed toxicological data for this specific compound is not readily available.[1] As such, it should be handled with the care afforded to all novel chemical entities, assuming potential toxicity.

References

-

Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. [Link]

-

General experimental procedure for the Suzuki–Miyaura coupling. ElectronicsAndBooks. [Link]

-

Oka, N., et al. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008. [Link]

-

Jana, R., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014. [Link]

-

A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

-

Scott, N. K., et al. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 2023. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chao, J., et al. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 2004. [Link]

-

Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: Another Branch of Organoboron Chemistry. Organic Syntheses, 2012. [Link]

- Process for the preparation of substituted phenylboronic acids.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of (4-Bromo-2,6-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,6-dimethylphenyl)boronic acid, a member of the versatile class of organoboron compounds, serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This capability has positioned it as a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the development of robust and scalable synthetic processes. This guide provides a comprehensive overview of the key physical characteristics of (4-Bromo-2,6-dimethylphenyl)boronic acid, alongside detailed protocols for their experimental determination, empowering researchers to harness its full synthetic potential.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (4-Bromo-2,6-dimethylphenyl)boronic acid is presented below. It is important to note that while some properties are well-documented, others, such as the melting point and solubility, are often predicted and can vary based on the experimental conditions and purity of the sample.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀BBrO₂ | [1] |

| Molecular Weight | 228.88 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | No experimental data available; Predicted values vary. | [1] |

| Boiling Point | 346.7 ± 52.0 °C (Predicted) | [1] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and sparingly soluble in nonpolar solvents and water. | Inferred from general boronic acid properties |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8°C. | [2] |

Molecular Structure:

Caption: 2D structure of (4-Bromo-2,6-dimethylphenyl)boronic acid.

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of (4-Bromo-2,6-dimethylphenyl)boronic acid. Adherence to these protocols will ensure the generation of reliable and reproducible data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For boronic acids, this value can sometimes be influenced by the presence of the corresponding boroxine (a cyclic anhydride).

Methodology: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the sample of (4-Bromo-2,6-dimethylphenyl)boronic acid is thoroughly dried to remove any residual solvent.

-

Finely crush a small amount of the solid into a powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Using a fresh sample, heat at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the sample.

-

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid in various solvents is crucial for selecting appropriate reaction media, purification methods, and for formulation development in pharmaceutical applications.

Methodology: Equilibrium Solubility Shake-Flask Method

-

Preparation:

-

Prepare a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene).

-

Add an excess amount of (4-Bromo-2,6-dimethylphenyl)boronic acid to each vial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, carefully filter or centrifuge the samples to remove any undissolved solid.

-

Take a known aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved boronic acid using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or g/L based on the measured concentration and the dilution factor.

-

Sources

(4-Bromo-2,6-dimethylphenyl)boronic acid molecular weight and formula

An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Abstract

(4-Bromo-2,6-dimethylphenyl)boronic acid is a specialized organoboron compound that serves as a crucial building block in modern organic synthesis, particularly in the field of medicinal chemistry and materials science. Its structure, featuring a bromine atom for further functionalization and two ortho-methyl groups, imparts significant steric hindrance. This unique characteristic makes it an invaluable reagent for constructing sterically demanding biaryl systems via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of its physicochemical properties, a common synthetic strategy, its core application in palladium-catalyzed cross-coupling, and detailed experimental protocols for its use.

Physicochemical Properties and Identification

(4-Bromo-2,6-dimethylphenyl)boronic acid is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below for easy reference by researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BBrO₂ | [1][2][3] |

| Molecular Weight | 228.88 g/mol | [1][2][3] |

| CAS Number | 1160561-24-9 | [1][2][4] |

| Appearance | Solid | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| SMILES Code | CC1=C(B(O)O)C(C)=CC(Br)=C1 | [2] |

Synthesis Strategy: Lithiation-Borylation

The most prevalent method for synthesizing aryl boronic acids, including (4-Bromo-2,6-dimethylphenyl)boronic acid, is through a lithium-halogen exchange followed by borylation. This organometallic approach allows for the precise and regioselective introduction of the boronic acid moiety onto the aromatic ring.

The process begins with a suitable precursor, 1,4-dibromo-2,6-dimethylbenzene. This starting material undergoes a selective bromine-lithium exchange when treated with an organolithium reagent like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). The extremely low temperature is critical to prevent unwanted side reactions and decomposition of the highly reactive aryllithium intermediate. The subsequent addition of a boron electrophile, typically triisopropyl borate, forms a boronate ester. This ester is then hydrolyzed during an acidic workup to yield the final (4-Bromo-2,6-dimethylphenyl)boronic acid product.[6]

Caption: General workflow for the synthesis of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Bromo-2,6-dimethylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8] This reaction is favored for its mild conditions, tolerance of diverse functional groups, and the environmental compatibility of its boron-containing byproducts.[8][9]

The unique value of this specific reagent lies in its ortho-disubstituted nature. The two methyl groups adjacent to the boronic acid create significant steric bulk, which is instrumental in synthesizing biaryl compounds with hindered rotation around the newly formed C-C bond. This structural control is highly sought after in drug discovery and the design of advanced materials.

Catalytic Cycle and the Role of the Base

The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst. A critical, and often rate-determining, step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation.

Sources

- 1. echemi.com [echemi.com]

- 2. 1160561-24-9|(4-Bromo-2,6-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (4-Bromo-2,6-dimethylphenyl)boronic acid - CAS:1160561-24-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. (4-Bromo-2-methylphenyl)boronic acid | 221006-71-9 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (4-Bromo-2,6-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,6-dimethylphenyl)boronic acid is a vital building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its sterically hindered nature, imparted by the two ortho-methyl groups, offers unique reactivity and selectivity profiles, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of the primary synthetic routes to this compound, delving into the mechanistic underpinnings, practical experimental protocols, and critical considerations for achieving high purity and yield.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of (4-Bromo-2,6-dimethylphenyl)boronic acid predominantly relies on the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile. Two principal strategies have proven effective: the Grignard reaction and the lithiation-borylation sequence.

The Grignard-Mediated Pathway

The use of Grignard reagents for the synthesis of arylboronic acids is a well-established and robust method.[3] The process involves the formation of an arylmagnesium halide, which then acts as a nucleophile to attack a trialkyl borate.

Mechanism:

The reaction initiates with the insertion of magnesium metal into the carbon-bromine bond of the starting material, 1-bromo-3,5-dimethyl-2-iodobenzene, to form the corresponding Grignard reagent. This organomagnesium species then adds to the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate.[4] This addition forms a boronate complex, which upon acidic hydrolysis, yields the desired (4-Bromo-2,6-dimethylphenyl)boronic acid. A key advantage of this method is the relatively mild reaction conditions and the commercial availability of the starting materials.

Historically, the synthesis of arylboronic acids via Grignard reagents was often conducted at very low temperatures (below -60°C) to minimize the formation of undesired borinic acid byproducts, which arise from a second addition of the Grignard reagent to the initially formed boronic ester.[5][6] However, more recent protocols have demonstrated that conducting the reaction at temperatures between -10°C and 0°C can still provide good yields, often 20-40% greater than older methods, by carefully controlling the addition of the Grignard reagent to an excess of the trialkyl borate.[4][5]

The Lithiation-Borylation Pathway

An alternative and often more efficient route, particularly for substrates with functional groups incompatible with Grignard reagents, is the lithiation-borylation sequence.[7][8] This method involves a halogen-lithium exchange followed by quenching with a borate ester.

Mechanism:

The synthesis commences with the treatment of 1,4-dibromo-2,6-dimethylbenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78°C).[7] This induces a rapid and selective halogen-lithium exchange at one of the bromine positions, forming a highly reactive aryllithium intermediate. This intermediate is then immediately quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester.[7] The low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium species.[9] Subsequent acidic workup hydrolyzes the boronate ester to afford the final product. This methodology offers excellent regioselectivity and is compatible with a broader range of functional groups compared to the Grignard approach.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of (4-Bromo-2,6-dimethylphenyl)boronic acid via the Grignard and lithiation-borylation routes.

Protocol 1: Grignard-Mediated Synthesis

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine and a solution of 1-bromo-3,5-dimethylbenzene in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution of 1-bromo-3,5-dimethylbenzene dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to 0°C in an ice bath. In a separate flame-dried flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78°C using a dry ice/acetone bath. Slowly add the Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature below -70°C.

-

Workup and Isolation: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M HCl with vigorous stirring. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Lithiation-Borylation Synthesis

Materials:

-

1,4-Dibromo-2,6-dimethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dibromo-2,6-dimethylbenzene and dissolve it in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.[7] Slowly add a solution of n-butyllithium dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1-2 hours.[7]

-

Borylation: To the aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70°C.[7] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[7]

-

Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7] Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Purification and Characterization

Purification Strategies

Purification of arylboronic acids can be challenging due to their tendency to form boroxines (cyclic anhydrides) and their amphiphilic nature.[10] Several methods can be employed for the purification of (4-Bromo-2,6-dimethylphenyl)boronic acid:

-

Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvent systems include mixtures of ethyl acetate and hexanes, or hot water.[11][12]

-

Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities. The boronic acid is then precipitated by acidification of the aqueous layer.

-

Column Chromatography: While boronic acids can be prone to decomposition on silica gel, chromatography on neutral alumina or silica gel treated with boric acid can be effective.[10][13]

Spectroscopic Characterization

The structure and purity of the synthesized (4-Bromo-2,6-dimethylphenyl)boronic acid should be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm). The B(OH)₂ protons will appear as a broad singlet that is exchangeable with D₂O. |

| ¹³C NMR | Characteristic signals for the aromatic carbons, including the carbon attached to the bromine and the carbon attached to the boron, will be observed. The methyl carbons will also have a distinct signal. |

| FT-IR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the boronic acid group. A strong B-O stretching band is typically observed around 1350 cm⁻¹. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (228.88 g/mol ).[14] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature. |

Applications in Suzuki-Miyaura Cross-Coupling

(4-Bromo-2,6-dimethylphenyl)boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of sterically hindered biaryl compounds.[15][16] The presence of the ortho-methyl groups can influence the efficiency of the coupling, often requiring optimized reaction conditions, such as the use of specialized palladium catalysts and ligands, and carefully selected bases and solvents.[17]

Conclusion

The synthesis of (4-Bromo-2,6-dimethylphenyl)boronic acid is readily achievable through well-established organometallic methodologies. Both the Grignard and lithiation-borylation routes offer viable pathways, with the choice often dictated by the availability of starting materials and the desired scale of the reaction. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and minimizing byproduct formation. Proper purification and thorough characterization are essential to ensure the quality of this important synthetic building block for its subsequent applications in the synthesis of complex organic molecules.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

(4-Bromo-2,6-dimethylphenyl)boronic acid: A Guide to Chemical Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Bromo-2,6-dimethylphenyl)boronic acid is a vital organoboron compound, widely utilized as a chemical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, accelerating the discovery and development of new drug candidates.[1][2]

However, the inherent reactivity that makes boronic acids invaluable also renders them susceptible to degradation.[3] The stability of (4-Bromo-2,6-dimethylphenyl)boronic acid is not absolute; its integrity can be compromised by environmental factors such as moisture, air, heat, and pH.[4][5] This degradation can lead to the formation of impurities that complicate synthesis, reduce yields, and may need to be controlled at parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs).[5]

This guide provides an in-depth analysis of the chemical stability of (4-Bromo-2,6-dimethylphenyl)boronic acid, detailing its primary degradation pathways. It offers field-proven protocols for optimal storage, handling, and stability verification to ensure its purity and reactivity are maintained from the stockroom to the reaction vessel.

Core Chemical Stability Profile

The stability of (4-Bromo-2,6-dimethylphenyl)boronic acid is dictated by its molecular structure and its interaction with the surrounding environment. The sterically hindered nature of this compound, with two methyl groups positioned ortho to the boronic acid moiety, influences its reactivity and degradation kinetics.

Key Factors Influencing Stability:

-

Moisture (H₂O): Water is a critical factor, directly participating in hydrolysis and influencing the equilibrium between the boronic acid and its anhydride form (boroxine).[6][7]

-

Atmospheric Oxygen (O₂): As with many organoboranes, this compound is susceptible to oxidation, which can lead to the formation of phenolic impurities.[8][9]

-

Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.[4]

-

Light: While less commonly cited as a primary factor for this specific class, photodeboronation can occur under UV irradiation.[10]

-

pH: Both acidic and basic conditions can promote the protodeboronation of arylboronic acids, with stability often being greatest in a neutral to slightly acidic pH range.[5]

Primary Degradation Pathways

Understanding the mechanisms of degradation is fundamental to preventing them. For (4-Bromo-2,6-dimethylphenyl)boronic acid, three primary pathways are of concern.

Pathway 1: Protodeboronation

Protodeboronation is a common degradation route where the C-B bond is cleaved and replaced with a C-H bond, converting the boronic acid into its corresponding arene (1-bromo-3,5-dimethylbenzene).[11][12] This process is irreversible and represents a direct loss of valuable starting material. The reaction can be catalyzed by both acid and base.[11][13] While sterically hindered arylboronic acids are particularly prone to deboronation, the reaction mechanism involves the formation of a boronate anion under basic conditions, which is then protonated.[5]

Caption: Mechanism of base-catalyzed protodeboronation.

Pathway 2: Oxidative Degradation

Arylboronic acids can undergo oxidation to form the corresponding phenols.[14] This process, known as ipso-hydroxylation, involves the cleavage of the C–B bond and the formation of a C–O bond.[8][14] The reaction can be mediated by various oxidants, including atmospheric oxygen, particularly in the presence of base or transition metal catalysts.[15] For this compound, the resulting impurity is 4-bromo-2,6-dimethylphenol.

Caption: Oxidation of the boronic acid to its corresponding phenol.

Pathway 3: Dehydration to Boroxine

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[6][16] This is a reversible dehydration-condensation reaction where three molecules of boronic acid lose three molecules of water.[17] While this process is reversible by the addition of water, the formation of boroxine can affect the accuracy of weighing and stoichiometry in reactions if not accounted for. The equilibrium is driven towards the boroxine in anhydrous conditions or upon heating.[7]

Caption: Reversible equilibrium between boronic acid and its boroxine.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and preserve the chemical integrity of (4-Bromo-2,6-dimethylphenyl)boronic acid.

Long-Term Storage (Solid Form)

The primary goal of long-term storage is to shield the solid compound from atmospheric moisture and oxygen.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[18][19] | Reduces the rate of degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[19] | Prevents oxidative degradation and minimizes contact with ambient moisture. |

| Container | Tightly sealed, opaque glass vial | Protects from light and prevents ingress of air and moisture.[18] |

| Location | Dry, well-ventilated area[18] | Ensures a stable external environment. |

Handling for Experimental Use

Proper technique during handling is crucial to prevent brief but damaging exposure to ambient conditions.

Protocol for Weighing and Dispensing:

-

Preparation: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere.

-

Alternative Method (No Glovebox): If a glovebox is unavailable, minimize exposure time. Open the container, quickly weigh the desired amount into a pre-tared, dry flask, and immediately reseal the stock bottle. Purge both the stock bottle and the flask containing the weighed solid with an inert gas (e.g., argon) before sealing.

-

Dispensing Tools: Use clean, dry spatulas and tools to prevent cross-contamination and introduction of moisture.

Quality Control and Stability Verification

A self-validating system requires routine analytical verification of purity. This is especially critical for older batches or materials that may have been handled improperly. The analysis of boronic acids can be challenging due to their potential for on-column hydrolysis during chromatographic analysis.[20][21]

Key Analytical Techniques

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary technique for purity assessment. Methods should be carefully developed to minimize on-column hydrolysis, for instance by using columns with low silanol activity and avoiding acidic pH modifiers in the mobile phase.[21][22]

-

¹H NMR Spectroscopy: Provides a clear profile of the aromatic region. The appearance of a new singlet corresponding to the proton that replaced the boronic acid group is a definitive sign of protodeboronation.

-

¹¹B NMR Spectroscopy: A powerful tool for observing the boron environment directly. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear around 32-34 ppm.

Experimental Protocol: Accelerated Stability Study by HPLC

This protocol provides a framework for assessing the stability of a sample under stressed conditions.

-

Reference Standard: Prepare a solution of the boronic acid in a non-aqueous, aprotic solvent (e.g., acetonitrile) and analyze immediately by HPLC to establish a baseline purity profile (T=0).

-

Stress Conditions: Weigh three separate samples of the solid boronic acid.

-

Sample A (Moisture/Air): Store in an open vial in a desiccator containing a saturated solution of NaCl to maintain ~75% relative humidity at room temperature.

-

Sample B (Heat): Store in a sealed vial in an oven at 40°C.

-

Sample C (Control): Store under recommended long-term storage conditions (2-8°C, inert atmosphere).

-

-

Time-Point Analysis: After set time points (e.g., 24h, 48h, 1 week), prepare solutions of each sample in the same manner as the reference and analyze by HPLC.

-

Data Analysis: Compare the chromatograms from the stressed samples to the T=0 reference. Quantify the decrease in the parent peak area and the increase in impurity peaks corresponding to the protodeboronated and oxidized products.

Caption: Workflow for an accelerated stability study.

Summary of Best Practices

-

Store Cold and Dry: Always store solid (4-Bromo-2,6-dimethylphenyl)boronic acid at 2-8°C under a dry, inert atmosphere.[18][19]

-

Prevent Condensation: Allow the container to reach ambient temperature before opening to avoid moisture contamination.

-

Minimize Air Exposure: Handle the solid in a glovebox or with swift actions, purging containers with inert gas after use.

-

Trust but Verify: Periodically assess the purity of the material using a validated analytical method like HPLC, especially for older stock or before use in critical applications.

-

Understand the Impurities: Be aware of the potential for protodeboronated and oxidized byproducts, as their presence can impact reaction outcomes and downstream purification.

By implementing these scientifically grounded storage and handling strategies, researchers and drug development professionals can ensure the reliability and efficacy of (4-Bromo-2,6-dimethylphenyl)boronic acid in their synthetic endeavors.

References

-

Echemi. . Accessed January 2026.

-

RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Online]. Available: [Link]. Accessed January 2026.

-

American Chemical Society. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Online]. Available: [Link]. Accessed January 2026.

-

RSC Publishing. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. [Online]. Available: [Link]. Accessed January 2026.

-

ResearchGate. . Accessed January 2026.

-

Benchchem. . Accessed January 2026.

-

American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Online]. Available: [Link]. Accessed January 2026.

-

Wiley Online Library. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Online]. Available: [Link]. Accessed January 2026.

-

LJMU Research Online. . Accessed January 2026.

-

National Institutes of Health. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Online]. Available: [Link]. Accessed January 2026.

-

ResearchGate. . Accessed January 2026.

-

Organic Chemistry Portal. . Accessed January 2026.

-

BLD Pharm. . Accessed January 2026.

-

National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Online]. Available: [Link]. Accessed January 2026.

-

Wikipedia. . Accessed January 2026.

-

National Institutes of Health. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. [Online]. Available: [Link]. Accessed January 2026.

-

National Institutes of Health. (2023). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. [Online]. Available: [Link]. Accessed January 2026.

-

PubMed. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Online]. Available: [Link]. Accessed January 2026.

-

Sigma-Aldrich. . Accessed January 2026.

-

ResearchGate. . Accessed January 2026.

-

PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Online]. Available: [Link]. Accessed January 2026.

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Online]. Available: [Link]. Accessed January 2026.

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. . Accessed January 2026.

-

HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Online]. Available: [Link]. Accessed January 2026.

-

PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Online]. Available: [Link]. Accessed January 2026.

-

Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Online]. Available: [Link]. Accessed January 2026.

-

Interchim. . Accessed January 2026.

-

BLD Pharm. . Accessed January 2026.

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Online]. Available: [Link]. Accessed January 2026.

-

ChemicalBook. . Accessed January 2026.

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Online]. Available: [Link]. Accessed January 2026.

-

Waters Corporation. . Accessed January 2026.

-

Fisher Scientific. . Accessed January 2026.

-

Sigma-Aldrich. . Accessed January 2026.

-

Sigma-Aldrich. . Accessed January 2026.

-

National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Online]. Available: [Link]. Accessed January 2026.

-

CymitQuimica. . Accessed January 2026.

-

ECHEMI. . Accessed January 2026.

-

National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Online]. Available: [Link]. Accessed January 2026.

-

PubMed. (2020). Design and discovery of boronic acid drugs. [Online]. Available: [Link]. Accessed January 2026.

-

Sigma-Aldrich. . Accessed January 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 15. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 16. Boronic acid - Wikipedia [en.wikipedia.org]

- 17. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. 1160561-24-9|(4-Bromo-2,6-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 20. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid in Organic Solvents

Executive Summary

(4-Bromo-2,6-dimethylphenyl)boronic acid is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures, pivotal in pharmaceutical and materials science research, is intrinsically linked to its solubility in organic solvents. However, determining and predicting the solubility of arylboronic acids is complicated by their unique chemical nature, specifically their propensity to undergo reversible dehydration to form cyclic boroxine anhydrides. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects governing the solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid. We will delve into the critical boronic acid-boroxine equilibrium, offer predictive guidance on solubility across various solvent classes, and present a rigorous, step-by-step experimental protocol for accurate solubility determination. This document is structured to provide not just procedural instructions, but a deep-seated understanding of the causality behind experimental design, ensuring trustworthy and reproducible results.

Introduction to (4-Bromo-2,6-dimethylphenyl)boronic acid

(4-Bromo-2,6-dimethylphenyl)boronic acid, with the chemical formula C₈H₁₀BBrO₂, is an organoboron compound featuring a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a bromine atom, and two methyl groups[1][2]. The steric hindrance provided by the ortho-methyl groups and the electronic properties conferred by the para-bromo substituent make it a highly valuable and specific building block in organic synthesis.

Structurally, the boron atom in boronic acids is sp²-hybridized, possessing a vacant p-orbital that renders it a mild Lewis acid[3][4]. This acidity, along with the ability to form hydrogen bonds via its hydroxyl groups, plays a significant role in its interaction with solvents. However, the most defining characteristic of boronic acids, which profoundly impacts their solubility, is their tendency to undergo intermolecular dehydration[5].

The Critical Factor: The Boronic Acid-Boroxine Equilibrium

A fundamental challenge in working with arylboronic acids is their dynamic equilibrium with a corresponding cyclic trimeric anhydride, known as a boroxine[6]. Three molecules of the boronic acid can condense, eliminating three molecules of water to form a stable six-membered ring composed of alternating boron and oxygen atoms[5].

This dehydration is a reversible, entropy-driven process[7]. The position of the equilibrium is highly sensitive to several factors:

-

Temperature: Higher temperatures favor the formation of the boroxine by driving off water[8][7].

-

Water Content: The presence of water in the solvent system will shift the equilibrium back towards the boronic acid form[7][9].

-

Substituents: Electron-donating groups on the aryl ring, such as the two methyl groups in our target molecule, tend to support the formation of the boroxine[7].

-

Solvent: The nature of the solvent can influence the equilibrium. Solvents that can effectively solvate water will shift the equilibrium towards the boroxine[5].

This equilibrium is the primary reason for inconsistencies in reported solubility data for boronic acids. The boronic acid and its boroxine form are distinct chemical entities with significantly different polarities and, therefore, different solubilities[5]. A commercially available sample of (4-Bromo-2,6-dimethylphenyl)boronic acid may exist as a mixture of the acid and its boroxine, with the composition varying between batches[5]. Therefore, any rigorous solubility study must not only measure the concentration of the solute in solution but also characterize the solid phase at equilibrium.

Predicting Solubility: A Qualitative Framework

The table below summarizes the predicted qualitative solubility in common organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High to Moderate | These solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. Their polarity is sufficient to solvate the polar end of the molecule. Phenylboronic acid shows high solubility in ketones and ethers[10]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is noted as a solvent providing moderate solubility for phenylboronic acid[10]. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents capable of hydrogen bonding. However, they can also react with boronic acids to form boronic esters, which could complicate the analysis[3]. |

| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can accept hydrogen bonds. Phenylboronic acid exhibits high solubility in ethers[10]. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents is not well-suited to solvate the polar boronic acid group. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low / Insoluble | These nonpolar solvents are poor solvents for polar compounds. Phenylboronic acid has very low solubility in hydrocarbons[5][10]. |

A Validated Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible data, a standardized experimental procedure is crucial. The saturation shake-flask method is the gold standard for determining equilibrium solubility[12][13]. The following protocol is a self-validating system designed specifically for boronic acids, incorporating steps to address the boroxine equilibrium.

Materials and Reagents

-

(4-Bromo-2,6-dimethylphenyl)boronic acid (verify purity by ¹H NMR and LC-MS).

-

Selected organic solvents (HPLC grade or higher, low water content).

-

Analytical balance.

-

Glass vials with PTFE-lined screw caps.

-

Thermostatically controlled shaker/incubator.

-

Centrifuge capable of temperature control.

-

Syringes and 0.22 µm PTFE syringe filters.

-

Volumetric flasks and pipettes.

-

HPLC-UV or ¹H NMR spectrometer for quantitative analysis.

-

Differential Scanning Calorimeter (DSC) or Powder X-ray Diffractometer (PXRD) for solid-phase characterization.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of (4-Bromo-2,6-dimethylphenyl)boronic acid to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the necessary equilibration time. For many systems, 36-48 hours is adequate[12][13].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same temperature[14].

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The first few drops should be discarded to saturate the filter material. Accurately weigh the collected filtrate, then dilute with a suitable solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling[14].

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or quantitative ¹H NMR (qNMR) with a certified internal standard. Construct a calibration curve to determine the concentration of the solute in the original saturated solution.

-

Solid Phase Characterization: After removing the supernatant, carefully dry the remaining solid residue under vacuum. Analyze the initial compound and the equilibrated solid residue by DSC or PXRD. A change in the thermal profile or diffraction pattern would indicate a phase change, such as the formation of the boroxine anhydride[14]. This step is critical for validating that the measured solubility corresponds to the correct solid-phase species.

Key Factors Influencing Solubility: A Visual Guide

The solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid is not a static property but a function of several interconnected variables. Understanding these relationships is key to controlling dissolution and crystallization processes.

Caption: Factors influencing the solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid.

This diagram illustrates the central role of the reversible equilibrium between the boronic acid and its boroxine anhydride. System conditions such as temperature, the choice of solvent, and ambient water content directly influence this equilibrium, which in turn dictates the final measured solubility.

Data Interpretation and Troubleshooting

-

Inconsistent Results: If solubility values are not reproducible, the most likely cause is an incomplete approach to equilibrium. Verify that the agitation time is sufficient. Another cause could be variations in the water content of the solvents used.

-

Solid Phase Changes: If the post-experiment solid-phase analysis (DSC/PXRD) shows a different form from the starting material, it indicates that the measured solubility is that of the new form (e.g., the boroxine) in the given solvent, not the original boronic acid. This is not an error but a crucial piece of data.

-

Supersaturation: Care must be taken to avoid generating a supersaturated solution, which is a metastable state. Approaching equilibrium from both undersaturated and supersaturated states (if possible) is a robust way to confirm the true equilibrium solubility[14].

-

Analytical Errors: Ensure the analytical method is fully validated for linearity, accuracy, and precision. When using HPLC, check for potential on-column degradation or interactions. For qNMR, ensure the internal standard is inert and its peaks are well-resolved from the analyte signals.

Conclusion

The is a complex property governed by the interplay of solute-solvent interactions and a dynamic chemical equilibrium. Unlike simple organic compounds, a thorough understanding of the boronic acid-boroxine equilibrium is paramount for any scientist working with this class of reagents. By employing a robust experimental protocol, such as the validated shake-flask method described herein, researchers can obtain accurate and reliable data. This information is critical for optimizing reaction conditions, developing purification strategies, and designing formulation processes in the fields of chemical synthesis and drug development.

References

-

Iwasawa, T., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, Vol. 87, No. 5. [Link]

-

Ishihara, K., et al. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Leszczyński, P., et al. (2020). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Miller, M., & Stipp, G. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

Sahu, P. K., & Dhabale, P. N. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Hasalpara, H. (n.d.). Solubility Measurement Techniques. Scribd. [Link]

-

Leszczyńska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Di Giovannantonio, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-difluorophenylboronic acid. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (4-BroMo-2,6-diMethylphenyl)boronic acid | 1160561-24-9 [chemicalbook.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. d-nb.info [d-nb.info]

- 6. On-Surface Synthesis of Boroxine-Based Molecules [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Procuring and Utilizing (4-Bromo-2,6-dimethylphenyl)boronic acid for Advanced Research and Development

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, evaluation, and application of (4-Bromo-2,6-dimethylphenyl)boronic acid (CAS No. 1160561-24-9). The focus is on ensuring scientific integrity, experimental reproducibility, and the selection of high-quality reagents critical for successful outcomes in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of (4-Bromo-2,6-dimethylphenyl)boronic acid in Synthesis

(4-Bromo-2,6-dimethylphenyl)boronic acid is a versatile organoboron compound, increasingly utilized as a key building block in organic synthesis.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[2][3] The sterically hindered nature of the 2,6-dimethylphenyl core, combined with the reactive boronic acid moiety and the synthetically versatile bromine handle, makes this reagent particularly valuable for constructing complex molecular architectures.

The success of any synthetic endeavor hinges on the quality of the starting materials. For boronic acids, this is especially critical, as impurities can lead to poor reaction yields, difficult purification, and misleading biological data. This guide, therefore, emphasizes a rigorous approach to supplier selection and reagent validation.

Sourcing (4-Bromo-2,6-dimethylphenyl)boronic acid: A Multi-faceted Approach

Identifying a reliable supplier for (4-Bromo-2,6-dimethylphenyl)boronic acid requires a systematic evaluation of several factors beyond mere availability. For researchers in pharmaceutical development, this process is integral to ensuring the consistency and quality of their work.[4]

Identifying Potential Suppliers

A survey of the chemical marketplace reveals several suppliers listing (4-Bromo-2,6-dimethylphenyl)boronic acid (CAS No. 1160561-24-9). These range from large, well-established chemical houses to more specialized custom synthesis providers.

Table 1: Representative Suppliers of (4-Bromo-2,6-dimethylphenyl)boronic acid

| Supplier | Noted Offerings & Services | Target Audience |

| BLD Pharm | Offers the compound with stated purity specifications and provides essential data like MDL number and storage conditions.[5] They also offer custom synthesis and scale-up manufacturing.[6] | Research and Development, Scale-up |

| Echemi | Provides access to the compound's Safety Data Sheet (SDS) and lists various properties.[7][8] Acts as a platform connecting multiple suppliers. | Broad scientific and industrial research |

| ChemicalBook | A comprehensive resource listing chemical properties, CAS number, and a directory of suppliers.[9] | Academic and Industrial Researchers |

| Sunway Pharm Ltd | Lists the compound with its basic molecular formula and weight.[10] | Pharmaceutical and chemical synthesis |

Note: This table is not exhaustive and is intended to represent a range of supplier types. Availability and specifications are subject to change and should be verified directly with the supplier.

The Critical Path to Supplier Selection

Choosing a supplier should be a deliberate process guided by the specific needs of your research. For drug development professionals, this extends to considering the supplier's adherence to quality management systems like Good Manufacturing Practices (GMP) and ISO certifications.[4]

Caption: A workflow for the systematic selection of a chemical supplier.

Quality Control and Technical Specifications

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the purity, composition, and compliance of the chemical with specified standards.[4] When procuring (4-Bromo-2,6-dimethylphenyl)boronic acid, the following parameters on the CoA should be carefully scrutinized:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For applications in drug discovery, a purity of >95% is often the minimum acceptable threshold.

-

Identity Confirmation: Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be consistent with the structure of (4-Bromo-2,6-dimethylphenyl)boronic acid.

-

Residual Solvents: The presence of residual solvents should be minimal and quantified.

-

Water Content: The water content can affect the stability and reactivity of the boronic acid.

-

Appearance: The physical form (e.g., crystalline solid) and color should be noted.

Safety and Handling

(4-Bromo-2,6-dimethylphenyl)boronic acid, like many boronic acids, requires careful handling. The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.[8] Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

-

Storage: Store in an inert atmosphere, at 2-8°C, and away from incompatible materials like strong oxidizing agents.[5][13]

-

First Aid: Familiarize yourself with the first-aid measures outlined in the SDS in case of accidental exposure.[8]

Application in Synthesis: A Representative Protocol

To illustrate the practical use of (4-Bromo-2,6-dimethylphenyl)boronic acid, a representative Suzuki-Miyaura cross-coupling reaction is detailed below. This protocol serves as a template and may require optimization based on the specific reaction partner.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the coupling of (4-Bromo-2,6-dimethylphenyl)boronic acid with a generic aryl halide.

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

(4-Bromo-2,6-dimethylphenyl)boronic acid

-

Aryl halide (e.g., aryl iodide or bromide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Degassed solvents (e.g., 1,4-dioxane and water)

Procedure:

-

In a flame-dried round-bottom flask, combine (4-Bromo-2,6-dimethylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

The procurement of (4-Bromo-2,6-dimethylphenyl)boronic acid for research and drug development is a process that demands scientific rigor and due diligence. By systematically evaluating suppliers, critically assessing product quality through documentation like the CoA, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their synthetic work. The strategic use of this versatile building block in well-established methodologies like the Suzuki-Miyaura coupling continues to empower the discovery of novel chemical entities.

References

-

Sunway Pharm Ltd. (n.d.). (4-Bromo-2,6-dimethylphenyl)boronic acid - CAS:1160561-24-9. Retrieved from [Link]

-

Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved from [Link]

-